Dinophysistoxin 1

説明

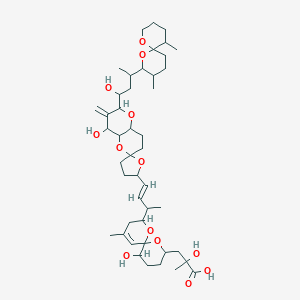

Structure

2D Structure

特性

CAS番号 |

81720-10-7 |

|---|---|

分子式 |

C45H70O13 |

分子量 |

819.0 g/mol |

IUPAC名 |

(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-2-[(1S,3S)-3-[(2S,3R,6R,11R)-3,11-dimethyl-1,7-dioxaspiro[5.5]undecan-2-yl]-1-hydroxybutyl]-4-hydroxy-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid |

InChI |

InChI=1S/C45H70O13/c1-25-21-35(56-45(23-25)36(47)13-12-32(55-45)24-42(7,51)41(49)50)26(2)10-11-31-15-17-43(54-31)18-16-34-40(57-43)37(48)30(6)39(53-34)33(46)22-28(4)38-27(3)14-19-44(58-38)29(5)9-8-20-52-44/h10-11,23,26-29,31-40,46-48,51H,6,8-9,12-22,24H2,1-5,7H3,(H,49,50)/b11-10+/t26-,27-,28+,29-,31+,32+,33+,34-,35+,36-,37-,38+,39+,40-,42-,43-,44-,45-/m1/s1 |

InChIキー |

CLBIEZBAENPDFY-HNXGFDTJSA-N |

異性体SMILES |

C[C@@H]1CC[C@]2([C@@H](CCCO2)C)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@H](CC[C@H](O7)C[C@](C)(C(=O)O)O)O)C)O)O |

正規SMILES |

CC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O |

melting_point |

134°C |

他のCAS番号 |

81720-10-7 |

物理的記述 |

Solid |

ピクトグラム |

Acute Toxic; Irritant |

同義語 |

35S-methylokadaic acid dinophysistoxin 1 dinophysistoxin-1 dinophytoxin-1 DTX-1 protein, Dinophysis DTX1 |

製品の起源 |

United States |

Foundational & Exploratory

Dinophysistoxin-1: A Technical Guide on its Discovery, Origin, and Analysis in Dinoflagellates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinophysistoxin-1 (DTX-1), a potent polyether marine toxin, is a significant member of the okadaic acid group of toxins responsible for Diarrhetic Shellfish Poisoning (DSP) in humans. This technical guide provides a comprehensive overview of the discovery and origin of DTX-1, with a focus on its production by dinoflagellates. It details the historical context of its identification, the primary dinoflagellate species responsible for its synthesis, and its mechanism of action as a potent inhibitor of protein phosphatases 1 and 2A. This document also presents a compilation of quantitative data on DTX-1 toxicity and cellular concentrations, along with detailed experimental protocols for its extraction and analysis. Furthermore, signaling pathways affected by DTX-1 and a typical experimental workflow are visualized through diagrams to facilitate a deeper understanding of this critical marine biotoxin.

Discovery and Historical Context

The discovery of Dinophysistoxin-1 is intrinsically linked to the investigation of Diarrhetic Shellfish Poisoning (DSP), a gastrointestinal illness that emerged as a significant public health concern in Japan during the 1970s.

Initial Outbreaks and Identification of the Causative Agent:

In the late 1970s, outbreaks of a novel type of food poisoning characterized by severe diarrhea, nausea, and vomiting were reported in the Tohoku district of Japan, following the consumption of mussels (Mytilus edulis) and scallops (Patinopecten yessoensis).[1] Extensive research led by Dr. Takeshi Yasumoto and his team implicated the dinoflagellate Dinophysis fortii as the primary source of the causative toxins.[2]

Isolation and Structural Elucidation of Dinophysistoxin-1:

In 1982, a pivotal study by Murata, Shimatani, Sugitani, Oshima, and Yasumoto detailed the isolation and structural elucidation of the major toxic principle from contaminated mussels, which they named Dinophysistoxin-1 (DTX-1).[1][3][4] Through meticulous spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry, they determined the structure of DTX-1 as 35-methylokadaic acid, a derivative of the previously identified okadaic acid.

Origin in Dinoflagellates

Dinophysistoxin-1 is a secondary metabolite produced by various species of marine dinoflagellates, primarily belonging to the genera Dinophysis and Prorocentrum. These microscopic, single-celled organisms are a natural component of marine phytoplankton.

Toxin-Producing Dinoflagellate Species:

A number of species within the Dinophysis and Prorocentrum genera have been confirmed as producers of DTX-1. The toxin content can vary significantly between species and even between different strains of the same species, influenced by geographical location and environmental factors.

Table 1: Dinoflagellate Species Known to Produce Dinophysistoxin-1

| Genus | Species | Geographic Region of Reported Production |

| Dinophysis | D. fortii | Japan |

| D. acuminata | Europe, North America | |

| D. acuta | Europe | |

| D. norvegica | Scandinavia, Japan | |

| D. tripos | Japan | |

| D. caudata | Philippines | |

| Prorocentrum | P. lima | Widespread |

This table is not exhaustive but lists some of the most well-documented DTX-1 producing species.

Quantitative Data

The potency and concentration of DTX-1 are critical parameters for risk assessment and management of DSP events.

Toxicity Data

The toxicity of DTX-1 is typically evaluated in mice through intraperitoneal (i.p.) or oral administration, with the median lethal dose (LD50) being a key metric.

Table 2: Acute Toxicity of Dinophysistoxin-1 in Mice

| Administration Route | LD50 (µg/kg body weight) | Reference |

| Intraperitoneal (i.p.) | 150.4 | |

| Intraperitoneal (i.p.) | ≈160 | |

| Oral | 897 | |

| Oral | 487 |

Note: LD50 values can vary between studies due to differences in mouse strains, toxin purity, and experimental protocols.

Toxin Concentration in Dinoflagellates

The amount of DTX-1 produced by dinoflagellates is often expressed as picograms (pg) per cell.

Table 3: Dinophysistoxin-1 Content in Various Dinophysis Species

| Species | DTX-1 Content (pg/cell) | Reference |

| Dinophysis acuminata | 0.203 | |

| Dinophysis acuminata | 2.5 - 4.8 | |

| Dinophysis fortii | 13 - 191.5 | |

| Dinophysis norvegica | 2.5 - 14 | |

| Dinophysis norvegica | 0.5 - 1.2 | |

| Dinophysis tripos | 36 | |

| Dinophysis caudata | 7.2 - 53.9 |

Toxin Concentration in Shellfish

Filter-feeding shellfish can accumulate DTX-1 from toxic dinoflagellates, leading to concentrations that are hazardous to human consumers. Regulatory limits for DTX-1 and other DSP toxins in shellfish are in place in many countries to protect public health.

Table 4: Examples of Dinophysistoxin-1 Concentrations in Contaminated Shellfish

| Shellfish Species | DTX-1 Concentration (µg/kg) | Location | Reference |

| Korean mussel (Mytilus coruscus) | 40.5 | South Korea | |

| Mussels and Pipis | 25 - 30 | Australia | |

| Various Shellfish | > 160 (as dihydro-DTX1) | Gulf of Maine, USA |

Experimental Protocols

The accurate detection and quantification of DTX-1 in dinoflagellate cultures and shellfish tissues are crucial for research and monitoring purposes. The following are generalized protocols for common analytical methods.

Extraction of Dinophysistoxin-1 from Shellfish Tissue

-

Homogenization: Homogenize a known weight of shellfish digestive gland or whole tissue.

-

Solvent Extraction: Extract the homogenate multiple times with methanol (B129727) (e.g., 3 x 3 mL for 1 g of tissue).

-

Centrifugation: Centrifuge the mixture after each extraction and collect the supernatant.

-

Volume Adjustment: Combine the supernatants and adjust to a final known volume with methanol.

-

Filtration: Filter the extract through a 0.2 µm syringe filter prior to analysis.

Analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method requires derivatization of the non-fluorescent DTX-1 to a fluorescent product.

-

Derivatization: Evaporate a portion of the methanolic extract to dryness. Re-dissolve the residue in a solution of 9-anthryldiazomethane (B78999) (ADAM) in a suitable solvent (e.g., methanol/chloroform) and heat to facilitate the reaction.

-

Cleanup: Pass the derivatized sample through a solid-phase extraction (SPE) cartridge (e.g., silica) to remove excess derivatizing reagent and other interferences.

-

HPLC Separation:

-

Column: C18 reversed-phase column (e.g., Superspher 100 RP-18).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

-

Flow Rate: A standard flow rate of around 1.0 mL/min.

-

-

Fluorescence Detection:

-

Excitation Wavelength: ~365 nm

-

Emission Wavelength: ~412 nm

-

-

Quantification: Compare the peak area of the DTX-1 derivative in the sample to that of a certified reference standard.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that does not require derivatization.

-

LC Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Typically a gradient of water and acetonitrile containing a small amount of an acid (e.g., formic acid) or a buffer (e.g., ammonium (B1175870) formate).

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Mass Analyzer: A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM) is employed, monitoring the transition of the precursor ion to specific product ions. For DTX-1, the precursor ion is [M-H]⁻ at m/z 817.5. Common product ions for confirmation include m/z 255.2.

-

-

Quantification: Quantify DTX-1 by comparing the peak area from the MRM transition in the sample to a calibration curve generated from certified reference standards.

Mandatory Visualizations

Signaling Pathway Disruption by Dinophysistoxin-1

DTX-1 exerts its toxic effects primarily through the potent inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A). These enzymes are crucial regulators of a vast number of cellular processes. By inhibiting their function, DTX-1 leads to the hyperphosphorylation of numerous substrate proteins, disrupting critical signaling pathways that control cell cycle, apoptosis, and cytoskeletal organization.

Caption: Simplified diagram of DTX-1 inhibiting PP1 and PP2A, leading to dysregulation of key cellular pathways.

Experimental Workflow for DTX-1 Analysis

The analysis of DTX-1 from sample collection to final quantification follows a structured workflow, particularly when using advanced analytical techniques like LC-MS/MS.

Caption: A typical workflow for the analysis of Dinophysistoxin-1 from sample collection to reporting.

References

- 1. Occurrence and risk assessment of okadaic acid, dinophysistoxin-1, dinophysistoxin-2, and dinophysistoxin-3 in seafood from South Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comparative Analysis of Methods (LC-MS/MS, LC-MS and Rapid Test Kits) for the Determination of Diarrhetic Shellfish Toxins in Oysters, Mussels and Pipis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Dinophysistoxin-1: A Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinophysistoxin-1 (DTX-1) is a potent marine biotoxin belonging to the okadaic acid (OA) group of lipophilic polyether toxins.[1] Produced by dinoflagellates of the genera Dinophysis and Prorocentrum, DTX-1 accumulates in filter-feeding shellfish, such as mussels and scallops, and is a primary causative agent of Diarrhetic Shellfish Poisoning (DSP) in humans.[1][2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of DTX-1, with a focus on its mechanism of action as a potent inhibitor of serine/threonine protein phosphatases. Detailed experimental protocols for its detection and characterization are also presented.

Chemical Structure and Physicochemical Properties

DTX-1 is a methylated derivative of okadaic acid.[2] It is a heat-stable and lipophilic compound, which allows it to accumulate in the fatty tissues of shellfish. The key chemical and physical properties of DTX-1 are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C45H70O13 | |

| Molecular Weight | 819.0 g/mol | |

| CAS Number | 81720-10-7 | |

| Appearance | Solid | |

| Solubility | Soluble in methanol | |

| Stability | Heat-stable |

Mechanism of Action and Signaling Pathways

The primary molecular target of DTX-1 is the inhibition of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1). This inhibition leads to the hyperphosphorylation of numerous cellular proteins, disrupting normal cellular processes.

In the context of DSP, the inhibition of protein phosphatases in intestinal epithelial cells is key. This leads to an increase in the phosphorylation of proteins that regulate ion and fluid transport, resulting in increased paracellular permeability and a massive efflux of fluids and electrolytes into the intestinal lumen, causing severe diarrhea.

The diagram below illustrates the signaling pathway of DTX-1 leading to diarrhetic shellfish poisoning.

Caption: Mechanism of DTX-1 induced diarrhetic shellfish poisoning.

Toxicological Properties

DTX-1 is a potent toxin, with its toxicity varying depending on the route of administration. The following table summarizes the available acute toxicity data for DTX-1 in mice.

| Route of Administration | LD50 (µg/kg) | 95% Confidence Interval (µg/kg) | Reference |

| Oral | 897 | - | |

| Intraperitoneal | 160 (LDLo) | - | |

| Intraperitoneal | 150.4 | 130.1 - 171.2 |

LDLo: Lowest published lethal dose.

The inhibitory potency of DTX-1 on protein phosphatases has also been quantified, with IC50 values indicating its high affinity for these enzymes.

| Enzyme | IC50 (nM) | Reference |

| Protein Phosphatase 2A (PP2A) | 0.09 | |

| Protein Phosphatase 2A (PP2A) | ~0.05 - 0.1 |

Studies have shown that DTX-1 is generally more potent than okadaic acid in terms of both lethality and PP2A inhibition.

Experimental Protocols

Toxin Extraction and Detection by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection and quantification of DTX-1 in shellfish.

Experimental Workflow:

References

Dinophysistoxin-1 (DTX-1): A Technical Guide on its Mechanism of Action on Protein Phosphatases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinophysistoxin-1 (DTX-1) is a potent lipophilic marine biotoxin belonging to the okadaic acid (OA) group of toxins.[1][2][3][4] Produced by dinoflagellates of the Dinophysis and Prorocentrum genera, DTX-1 accumulates in filter-feeding shellfish, such as mussels and scallops.[2] Ingestion of contaminated shellfish by humans leads to Diarrheic Shellfish Poisoning (DSP), a gastrointestinal illness characterized by symptoms including diarrhea, nausea, vomiting, and abdominal pain. The underlying mechanism of DTX-1 toxicity is its potent inhibition of serine/threonine protein phosphatases, primarily Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1). This guide provides an in-depth examination of this mechanism, presenting quantitative data, experimental protocols, and visualizations of the affected signaling pathways.

Core Mechanism of Action: Inhibition of Serine/Threonine Protein Phosphatases

The primary molecular targets of Dinophysistoxin-1 are the catalytic subunits of serine/threonine protein phosphatases PP1 and PP2A. These enzymes are crucial regulators of a vast number of cellular processes, including signal transduction, cell cycle control, and cytoskeletal organization, by catalyzing the dephosphorylation of key regulatory proteins.

DTX-1 binds to the catalytic subunits of these phosphatases, obstructing the active site and preventing them from dephosphorylating their substrates. This leads to a state of hyperphosphorylation of numerous cellular proteins, disrupting the delicate balance of phosphorylation-dephosphorylation events that govern cellular function. The order of inhibitory potency for DTX-1 is generally PP2A > PP1. This potent and specific inhibition is the foundational event that triggers the downstream toxic effects observed in DSP.

Quantitative Analysis of Protein Phosphatase Inhibition

The inhibitory potency of DTX-1 and related toxins on protein phosphatases has been quantified through various in vitro assays. The data, presented in terms of the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (Kᵢ), demonstrate the high affinity of DTX-1 for PP2A.

| Toxin | Phosphatase Target | Parameter | Value | Reference |

| Dinophysistoxin-1 (DTX-1) | PP2A | Kᵢ | 19 pM (12-25 pM 95% CI) | |

| PP2A | Inhibition Constant | 0.40 ± 0.079 nM | ||

| Okadaic Acid (OA) | PP2A | Kᵢ | 30 nM (26-33 nM 95% CI) | |

| PP2A | IC₅₀ | 0.25 nM |

Note: Direct comparative values for DTX-1 on PP1 are less consistently reported in literature, but it is well-established that its affinity for PP1 is significantly lower than for PP2A.

Impact on Cellular Signaling Pathways

The inhibition of PP1 and PP2A by DTX-1 has profound consequences on cellular signaling, with a particularly well-documented effect on the integrity of the intestinal epithelium.

Disruption of Tight Junctions and Intestinal Permeability

A key pathway affected by DTX-1 involves the regulation of tight junctions, the protein complexes that form a seal between adjacent epithelial cells and regulate paracellular permeability. The tight junction protein occludin is a phosphoprotein whose phosphorylation state is critical for its function and localization. PP1 and PP2A are key enzymes responsible for maintaining occludin in a dephosphorylated, functional state.

By inhibiting PP2A and PP1, DTX-1 causes hyperphosphorylation of occludin and other tight junction components. This aberrant phosphorylation leads to the disruption and delocalization of these proteins from the cell-cell junctions. The consequence is a compromised intestinal barrier, leading to increased paracellular permeability, fluid loss into the intestinal lumen, and ultimately, the diarrheic symptoms characteristic of DSP.

Figure 1. DTX-1 mechanism leading to disruption of intestinal tight junctions.

Experimental Methodologies

The investigation of DTX-1's effect on protein phosphatases relies on robust in vitro assays. A common method is the colorimetric protein phosphatase assay using a generic substrate like p-nitrophenylphosphate (pNPP).

Protocol: Colorimetric Protein Phosphatase Inhibition Assay

This protocol provides a framework for determining the inhibitory activity of DTX-1 on a purified protein phosphatase (e.g., PP2A).

1. Reagent Preparation:

- Assay Buffer: Prepare a suitable buffer for the phosphatase (e.g., 50 mM Tris-HCl, 0.1 mM CaCl₂, 1 mM MnCl₂, pH 7.4).

- Enzyme Solution: Dilute the purified protein phosphatase (e.g., PP2A) to a working concentration in ice-cold assay buffer. The final concentration should be determined empirically to ensure the reaction proceeds within a linear range.

- Substrate Solution: Prepare a stock solution of p-nitrophenylphosphate (pNPP) in the assay buffer. A typical working concentration is 20-50 mM.

- Inhibitor (DTX-1) Solutions: Prepare a serial dilution of DTX-1 in the assay buffer to test a range of concentrations. Include a vehicle control (e.g., DMSO) without DTX-1.

- Stop Solution: Prepare a solution of 1 M NaOH.

2. Assay Procedure (96-well plate format):

- Step 1: Add a fixed volume of assay buffer to each well.

- Step 2: Add the serially diluted DTX-1 solutions or vehicle control to the appropriate wells.

- Step 3: Add the enzyme solution to all wells except for the "no enzyme" blank.

- Step 4: Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

- Step 5: Initiate the reaction by adding the pNPP substrate solution to all wells.

- Step 6: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear phase for the uninhibited control.

- Step 7: Terminate the reaction by adding the stop solution (1 M NaOH) to each well. The addition of NaOH will also induce a yellow color in the dephosphorylated product (p-nitrophenol).

- Step 8: Read the absorbance at 405 nm using a microplate reader.

3. Data Analysis:

- Subtract the absorbance of the blank wells from all other readings.

- Calculate the percentage of inhibition for each DTX-1 concentration relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the DTX-1 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep [label="Reagent Preparation\n(Buffer, Enzyme, Substrate, DTX-1)"];

plate [label="Plate Setup\nAdd Buffer, DTX-1/Vehicle, and Enzyme"];

pre_incubate [label="Pre-incubation\n(15 min @ 30°C)"];

reaction [label="Initiate Reaction\n(Add pNPP Substrate)"];

incubate [label="Reaction Incubation\n(15-30 min @ 30°C)"];

stop [label="Terminate Reaction\n(Add NaOH)"];

read [label="Read Absorbance\n(405 nm)"];

analyze [label="Data Analysis\n(Calculate % Inhibition, Determine IC50)"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep;

prep -> plate;

plate -> pre_incubate;

pre_incubate -> reaction;

reaction -> incubate;

incubate -> stop;

stop -> read;

read -> analyze;

analyze -> end;

}

Figure 2. Experimental workflow for a colorimetric phosphatase inhibition assay.

Conclusion

Dinophysistoxin-1 exerts its potent toxicity primarily through the high-affinity inhibition of serine/threonine protein phosphatases, with a pronounced effect on PP2A. This action disrupts the cellular phosphorylation equilibrium, leading to the hyperphosphorylation of key regulatory proteins. A critical and well-characterized consequence is the destabilization of tight junction protein complexes in the intestinal epithelium, which increases paracellular permeability and causes the diarrheic symptoms of DSP. The detailed understanding of this mechanism is vital for risk assessment, the development of detection methods, and provides a valuable tool for studying the fundamental roles of protein phosphatases in cellular biology.

References

The Double-Edged Sword of the Sea: A Technical Guide to the Biological Significance of Dinophysistoxin-1

For Immediate Release

This technical guide provides an in-depth analysis of Dinophysistoxin-1 (DTX-1), a potent marine biotoxin with significant implications for marine ecosystems and novel drug development. Produced by dinoflagellates of the genera Dinophysis and Prorocentrum, DTX-1 is a global concern due to its accumulation in shellfish, leading to Diarrhetic Shellfish Poisoning (DSP) in humans. Beyond its toxicity, DTX-1 plays a crucial role in shaping marine microbial communities and serves as a valuable tool in biomedical research, particularly in the study of cellular signaling pathways. This document, intended for researchers, scientists, and drug development professionals, delves into the ecological functions, mechanisms of action, and potential therapeutic applications of this complex molecule.

Ecological Significance and Impact

Dinophysistoxin-1 is a key player in the chemical ecology of marine environments. Its presence can have cascading effects on the food web, influencing the dynamics of phytoplankton, zooplankton, and higher trophic levels.

Allelopathic Effects and Inter-species Competition

DTX-1 exhibits allelopathic properties, inhibiting the growth of competing phytoplankton species.[1] This provides a competitive advantage to the toxin-producing dinoflagellates, potentially influencing the succession and composition of phytoplankton communities during harmful algal blooms (HABs). Exudates from DTX-1 producing organisms have been shown to negatively impact the growth of co-occurring microalgae.[2]

Trophic Transfer and Bioaccumulation

As a lipophilic compound, DTX-1 readily bioaccumulates in marine organisms, particularly filter-feeding bivalves such as mussels, scallops, and oysters.[3][4][5] This leads to the contamination of seafood and poses a significant threat to human health. The toxin is transferred up the food chain, impacting a range of marine life, including zooplankton, fish, and marine mammals.

Toxicity to Marine Organisms

DTX-1 is toxic to a variety of marine organisms, affecting their growth, development, and survival. Studies have documented its adverse effects on phytoplankton, zooplankton, and fish larvae.

Quantitative Toxicological Data

The toxicological effects of DTX-1 on various marine organisms have been quantified in numerous studies. The following tables summarize key toxicity and concentration data.

| Organism | Endpoint | Value | Exposure Duration | Reference |

| Isochrysis galbana (microalga) | 96h-EC₅₀ (growth) | 0.835 µmol L⁻¹ | 96 hours | |

| Artemia franciscana (brine shrimp) | Mortality (at 100 nM) | 14% increase | 24 hours | |

| Artemia franciscana (brine shrimp) | Mortality (at 100 nM) | 93% increase | 48 hours | |

| Artemia franciscana (brine shrimp) | Mortality (at 100 nM) | 100% increase | 72 hours | |

| Oryzias latipes (medaka larvae) | 96h-LC₅₀ (mortality) | 16.3 µg/mL | 96 hours | |

| Mice (intraperitoneal) | LD₅₀ | 150.4 - 160 µg/kg | - | |

| Mice (oral) | LD₅₀ | 897 µg/kg | - |

Table 1: Acute Toxicity of Dinophysistoxin-1 to Various Organisms

| Matrix | Location | Concentration Range | Reference |

| Seawater | China | 0.0004 - 0.01 nM | |

| Shellfish (various) | Gulf of Maine, USA | up to 1.1 ppm (dihydro-DTX1) | |

| Bivalves (various) | South Korea | Mean of positive samples: 16.4 µg/kg | |

| Mussels (Crenomytilus grayanus) | Sea of Japan | Digestive gland: 91-100% of total toxin |

Table 2: Environmental and Tissue Concentrations of Dinophysistoxin-1 and its Analogs

Mechanism of Action: Inhibition of Protein Phosphatases

The primary molecular mechanism of DTX-1 is the potent inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). These enzymes are crucial regulators of a vast array of cellular processes. By inhibiting their function, DTX-1 disrupts cellular signaling homeostasis, leading to a state of hyperphosphorylation of numerous substrate proteins.

Caption: Mechanism of Action of Dinophysistoxin-1.

This disruption of the phosphorylation-dephosphorylation balance affects numerous signaling pathways, resulting in a range of cellular dysfunctions, including oxidative stress, cell cycle arrest, and apoptosis.

Experimental Protocols

This section details standardized methodologies for key experiments cited in the literature concerning DTX-1.

Protocol for Artemia franciscana Acute Toxicity Assay

This protocol is adapted from standardized methods for ecotoxicological testing.

-

Organism Hatching:

-

Hydrate Artemia franciscana cysts in a Petri dish with 35 ppt (B1677978) standard seawater.

-

Incubate for 24-30 hours at 25 ± 2°C under a constant light source (1000-4000 lux) to obtain instar II-III nauplii.

-

-

Test Preparation:

-

Prepare a stock solution of DTX-1 in a suitable solvent (e.g., DMSO or methanol).

-

Create a dilution series of DTX-1 in standard seawater to achieve the desired test concentrations (e.g., 0.1, 1, 10, 100 nM). A control group with only the solvent and a negative control with only seawater should be included.

-

-

Exposure:

-

Transfer 10 nauplii into each well of a multi-well plate containing the test solutions.

-

Incubate the plates at 25 ± 2°C for 24, 48, and 72 hours.

-

-

Endpoint Assessment:

-

At each time point, count the number of dead nauplii in each well. Mortality is defined as the absence of movement for 10 seconds of observation.

-

Calculate the percentage mortality for each concentration and determine the LC₅₀ value using appropriate statistical methods.

-

Caption: Workflow for Artemia franciscana toxicity assay.

Protocol for Phytoplankton Cell Cycle Analysis via Flow Cytometry

This protocol is based on established methods for analyzing the cell cycle of phytoplankton.

-

Sample Collection and Fixation:

-

Collect phytoplankton cultures exposed to different concentrations of DTX-1 at various time points.

-

Fix the cells, for example, with a final concentration of 1% paraformaldehyde or ice-cold ethanol, and store them at 4°C until analysis.

-

-

Staining:

-

Permeabilize the fixed cells if necessary (e.g., with Triton X-100).

-

Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI) or SYBR Green. RNase treatment is often included to prevent staining of double-stranded RNA.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer equipped with an appropriate laser for excitation of the chosen dye.

-

Measure the fluorescence intensity of individual cells, which is proportional to their DNA content.

-

-

Data Analysis:

-

Generate histograms of DNA content.

-

Deconvolute the histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. This allows for the identification of cell cycle arrest points.

-

Relevance to Drug Development

The potent and specific mechanism of action of DTX-1 makes it and other protein phosphatase inhibitors valuable tools and potential leads in drug discovery and development.

A Tool for Cancer Research

DTX-1's ability to inhibit PP1 and PP2A, which are involved in cell growth and proliferation, has made it a useful compound for studying cancer biology. It has been shown to have tumor-promoting activity in animal models, providing insights into the mechanisms of carcinogenesis.

Therapeutic Potential of Protein Phosphatase Inhibitors

Dysregulation of protein phosphatase activity is implicated in a variety of human diseases, including cancer, diabetes, neurodegenerative disorders, and autoimmune diseases. This makes protein phosphatases attractive targets for therapeutic intervention. While natural toxins like DTX-1 are often too toxic for direct clinical use, they serve as important lead compounds for the development of more selective and less toxic phosphatase inhibitors. The development of drugs that can modulate specific PP1 holoenzymes is a promising therapeutic strategy.

Caption: Logical flow of DTX-1's relevance in drug development.

Conclusion

Dinophysistoxin-1 is a multifaceted marine biotoxin with profound biological significance. Its role as a toxic agent in marine ecosystems and a threat to seafood safety is well-established. However, its potent and specific inhibition of crucial cellular enzymes, PP1 and PP2A, also positions it as a valuable tool for fundamental biological research and a potential starting point for the development of novel therapeutics. A deeper understanding of the ecological roles and molecular mechanisms of DTX-1 will continue to inform our management of harmful algal blooms and may pave the way for new strategies in the treatment of a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Accumulation and Tissue Distribution of Dinophysitoxin-1 and Dinophysitoxin-3 in the Mussel Crenomytilus grayanus Feeding on the Benthic Dinoflagellate Prorocentrum foraminosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dinophysistoxin 1 | C45H70O13 | CID 20055920 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Dinophysistoxin-1 and its Role in Diarrhetic Shellfish Poisoning

Executive Summary

Dinophysistoxin-1 (DTX-1) is a potent lipophilic marine biotoxin belonging to the okadaic acid (OA) group of toxins. Produced by dinoflagellates of the genera Dinophysis and Prorocentrum, DTX-1 accumulates in the fatty tissues of filter-feeding bivalve shellfish, such as mussels, oysters, scallops, and clams.[1][2] Human consumption of shellfish contaminated with this heat-stable and lipophilic polyether compound leads to a gastrointestinal illness known as Diarrhetic Shellfish Poisoning (DSP).[1] The primary mechanism of DTX-1 toxicity is the potent inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A), leading to cellular hyperphosphorylation, disruption of intestinal barrier function, and severe diarrhetic symptoms.[2][3] This guide provides an in-depth analysis of DTX-1, its mechanism of action, associated toxicological data, and its central role in DSP, intended for researchers, toxicologists, and professionals in drug development.

Chemical Properties and Structure

DTX-1 is the 35-methyl derivative of okadaic acid (OA). As a lipophilic and heat-stable polyether, it is not degraded by cooking or freezing, posing a significant risk to seafood consumers.

Table 1: Chemical and Physical Properties of Dinophysistoxin-1

| Property | Value |

| Chemical Formula | C45H70O13 |

| Molar Mass | 819.0 g/mol |

| PubChem CID | 20055920 |

| Appearance | White Solid |

| Solubility | Soluble in methanol, ethanol, acetone |

| Key Structural Feature | Polyether structure, methylated derivative of Okadaic Acid |

Mechanism of Action and Cellular Effects

The toxicity of DTX-1 is primarily attributed to its potent inhibition of serine/threonine protein phosphatases, with a particularly strong affinity for Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1). These enzymes are crucial for regulating a vast number of cellular processes through dephosphorylation.

Inhibition of PP2A by DTX-1 disrupts the delicate balance of protein phosphorylation, leading to a state of hyperphosphorylation. This has several critical downstream consequences, particularly in intestinal epithelial cells:

-

Disruption of Tight Junctions: DTX-1 alters the cytoskeletal structure and damages the integrity of tight junctions, the protein complexes that form a physical barrier between intestinal cells. Studies on Caco-2 cell monolayers show that DTX-1 specifically affects the tight-junction protein occludin, increasing the permeability of the intestinal barrier.

-

Increased Paracellular Permeability: The damage to tight junctions leads to uncontrolled leakage of fluids and electrolytes into the intestinal lumen through the paracellular space, a primary driver of the watery diarrhea characteristic of DSP.

-

Induction of Oxidative Stress: Exposure to DTX-1 has been shown to increase the levels of reactive oxygen species (ROS) in cells, leading to oxidative stress and further cellular damage.

-

Cell Cycle Arrest: DTX-1 can arrest the cell cycle at the G2/M phase, inhibiting the growth and proliferation of affected cells.

-

Inflammatory Response: At sublethal doses, DTX-1 can stimulate innate immune cells like macrophages to secrete pro-inflammatory factors, including TNF-α and various interleukins.

Toxicological Data

The toxicity of DTX-1 has been evaluated through various in vivo and in vitro studies. It is generally considered more potent than its parent compound, okadaic acid.

Table 2: Acute Toxicity of Dinophysistoxin-1

| Assay Type | Species/Cell Line | Endpoint | Value | Reference(s) |

| Intraperitoneal Injection | Mouse | Minimum Lethal Dose | 160 µg/kg | |

| Oral Administration | Mouse | LD50 | 2-10 fold higher than i.p. LD50 | |

| Cell Culture | Caco-2 monolayers | Integrity Disruption | > 50 nM | |

| Cell Culture | Caco-2 monolayers | Increased Permeability | > 100 nM | |

| Cell Culture | Isochrysis galbana | 96h-EC50 | 0.835 µmol L⁻¹ |

Diarrhetic Shellfish Poisoning (DSP)

DSP is a self-limiting gastrointestinal illness caused by the ingestion of shellfish containing DTX-1 and/or other related toxins.

-

Symptoms: The clinical presentation of DSP is characterized by severe watery diarrhea, nausea, vomiting, and abdominal cramps. Headaches may also occur.

-

Onset and Duration: Symptoms typically appear rapidly, between 30 minutes and 15 hours after consuming contaminated shellfish. The illness is generally not life-threatening and resolves completely within three days without long-term complications.

-

Causative Organisms: The toxins are produced by dinoflagellates, primarily from the genus Dinophysis.

-

Affected Shellfish: Filter-feeding bivalve mollusks are the primary vectors for DSP toxins. This includes mussels, clams, oysters, scallops, and whelks.

Regulatory Limits

To protect public health, regulatory bodies worldwide have established maximum permissible limits for DSP toxins in shellfish.

Table 3: International Regulatory Limits for Okadaic Acid Group Toxins

| Region/Authority | Regulatory Limit (µg OA equivalents/kg of shellfish meat) | Reference(s) |

| European Union (EU) | 160 | |

| USA (FDA) | 160 | |

| Canada | 160 | |

| Japan | 160 | |

| Codex Alimentarius | 200 | |

| Australia | 200 | |

| South Korea | 160 |

Note: These limits typically include the sum of okadaic acid, DTX-1, DTX-2, and their fatty acid esters (collectively known as DTX-3).

Experimental Protocols

The detection and quantification of DTX-1 are critical for regulatory monitoring and research. Several methods are employed, each with distinct principles and applications.

Mouse Bioassay (MBA)

The traditional method for DSP toxin detection, the mouse bioassay, is a qualitative or semi-quantitative assay based on in vivo effects.

-

Principle: The assay measures the toxic effect of shellfish extracts on live mice.

-

Methodology:

-

Extraction: Toxins are extracted from shellfish tissue (typically the hepatopancreas or whole tissue) using a solvent like acetone.

-

Preparation: The solvent is evaporated, and the residue is re-dissolved in a vehicle suitable for injection, such as 1% Tween 60.

-

Administration: A standardized dose of the extract is injected intraperitoneally (i.p.) into laboratory mice (e.g., Swiss Webster strain, 18-20g).

-

Observation: The mice are observed for a set period (typically 4 to 24 hours).

-

Endpoint: The primary endpoint is the death of the mice. The time to death is recorded. One Mouse Unit (MU) is defined as the minimum amount of toxin required to kill a mouse within 24 hours.

-

-

Limitations: The MBA suffers from several drawbacks, including a lack of specificity (it cannot differentiate between different lipophilic toxins), high variability depending on mouse strain, weight, and sex, and significant ethical concerns regarding animal welfare. Consequently, it has been largely replaced by chemical methods in many regions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the current reference method for the analysis of lipophilic marine biotoxins in the European Union and many other countries. It offers high specificity, sensitivity, and quantification capabilities.

-

Principle: This method separates the target analyte (DTX-1) from other compounds in a complex matrix and then uses mass spectrometry to detect and quantify it based on its unique mass-to-charge ratio.

-

Methodology:

-

Extraction: A precise weight of homogenized shellfish tissue is extracted with a solvent, typically 80-100% methanol.

-

Hydrolysis (Optional but common): To measure total DTX-1 content, any esterified forms (DTX-3) are hydrolyzed back to the parent toxin using an alkaline solution (e.g., NaOH).

-

Cleanup: The crude extract is "cleaned" to remove interfering matrix components. Solid-Phase Extraction (SPE) with a C18 or similar cartridge is commonly used.

-

Chromatographic Separation: The cleaned extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system. A C18 reverse-phase column separates DTX-1 from other toxins like OA and DTX-2.

-

Mass Spectrometric Detection: The eluent from the LC column is ionized (typically using electrospray ionization, ESI, in negative mode). A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for DTX-1 (e.g., m/z 817 -> 255), ensuring highly specific identification and quantification.

-

Protein Phosphatase 2A (PP2A) Inhibition Assay

This is a functional, cell-free biochemical assay that leverages the specific mechanism of action of DSP toxins.

-

Principle: The assay measures the ability of a shellfish extract to inhibit the enzymatic activity of PP2A. The degree of inhibition is proportional to the amount of toxin present.

-

Methodology:

-

Extraction: Shellfish tissue is extracted similarly to other methods.

-

Assay Reaction: The extract is incubated with a purified or recombinant PP2A enzyme and a specific substrate that produces a colored or fluorescent product upon dephosphorylation.

-

Detection: The amount of product generated is measured using a spectrophotometer or fluorometer.

-

Quantification: The toxin concentration is determined by comparing the level of PP2A inhibition to a standard curve generated with known concentrations of a reference toxin (usually okadaic acid).

-

-

Advantages: This method is rapid and detects all toxins that inhibit PP2A, providing a measure of total "toxic activity." It is a promising screening tool.

-

Limitations: It cannot distinguish between different PP2A-inhibiting toxins (e.g., OA, DTX-1, microcystins).

Conclusion

Dinophysistoxin-1 is a significant marine biotoxin with potent biological activity centered on the inhibition of protein phosphatase 2A. This mechanism directly leads to the disruption of intestinal cell integrity and the severe gastrointestinal symptoms of Diarrhetic Shellfish Poisoning. Due to its stability and prevalence, DTX-1 poses a continuous threat to seafood safety. The transition from less specific mouse bioassays to highly accurate and sensitive physicochemical methods like LC-MS/MS has been crucial for effective monitoring and enforcement of regulatory limits, thereby safeguarding public health. Continued research into the cellular effects of DTX-1 and the ecological dynamics of its producing organisms is essential for improving risk assessment and management strategies.

References

- 1. Experimental Basis for the High Oral Toxicity of Dinophysistoxin 1: A Comparative Study of DSP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C45H70O13 | CID 20055920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DSP Toxin Distribution across Organs in Mice after Acute Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

Dinophysistoxin 1 cellular uptake and metabolic pathways

An In-Depth Technical Guide to Dinophysistoxin-1: Cellular Uptake and Metabolic Pathways

Introduction

Dinophysistoxin-1 (DTX-1) is a potent lipophilic marine biotoxin belonging to the okadaic acid (OA) group of toxins. Produced by dinoflagellates of the genera Dinophysis and Prorocentrum, DTX-1 accumulates in filter-feeding shellfish, such as mussels and scallops.[1] Human consumption of contaminated shellfish leads to a gastrointestinal illness known as Diarrhetic Shellfish Poisoning (DSP).[1] The primary molecular mechanism of DTX-1 and its analogues is the potent inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[2][3] This inhibition disrupts fundamental cellular processes, leading to the characteristic symptoms of DSP and other cytotoxic effects. This guide provides a detailed technical overview of the cellular uptake mechanisms, metabolic fate, and key signaling pathways affected by DTX-1.

Cellular Uptake of Dinophysistoxin-1

Due to its lipophilic and heat-stable nature, DTX-1 can readily traverse cellular membranes.[4] The primary mechanism of cellular entry is believed to be passive diffusion across the phospholipid bilayer. Once in the systemic circulation or gastrointestinal tract, its impact on epithelial barriers is significant.

Studies utilizing the human colon adenocarcinoma cell line (Caco-2) as a model for the intestinal epithelium have shown that DTX-1 disrupts the integrity of the epithelial monolayer. At concentrations above 50 nM, DTX-1 adversely affects tight-junction proteins, such as occludin, which are critical for maintaining the barrier function between cells. This disruption leads to increased paracellular permeability, allowing the toxin and other luminal contents to pass through the intestinal barrier, contributing to the diarrhetic symptoms of DSP.

Metabolic Pathways

The metabolism of DTX-1 and its derivatives differs significantly between the shellfish that accumulate the toxin and the humans who consume them. In shellfish, metabolism serves as a detoxification mechanism, whereas in humans, it acts as an activation pathway.

Metabolic Activation in Humans

Shellfish often contain DTX-1 in its acylated form, known as Dinophysistoxin-3 (DTX-3). DTX-3 is a group of compounds where DTX-1 is esterified with various fatty acids at the C7-hydroxyl group. These esterified forms are less potent inhibitors of protein phosphatases. However, upon ingestion by humans, DTX-3 is hydrolyzed in the gastrointestinal tract by enzymes such as lipases and esterases, releasing the highly toxic parent compound, DTX-1. This metabolic transformation is directly responsible for causing the symptoms of DSP, a fact confirmed by the detection of DTX-1 in the feces of patients who consumed shellfish containing only DTX-3.

References

- 1. Dinophysis Toxins: Causative Organisms, Distribution and Fate in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protein phosphatases 1 and 2A and their naturally occurring inhibitors: current topics in smooth muscle physiology and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Basis for the High Oral Toxicity of Dinophysistoxin 1: A Comparative Study of DSP - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Known Analogs and Derivatives of Dinophysistoxin 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known analogs and derivatives of Dinophysistoxin 1 (DTX1), a potent marine biotoxin. This document is intended for researchers, scientists, and professionals in drug development who are interested in the structure, biological activity, and experimental analysis of this class of compounds. The information is presented in a structured format to facilitate easy comparison and understanding of the quantitative data, experimental methodologies, and biological pathways associated with DTX1 and its related compounds.

Introduction to this compound and its Analogs

This compound (DTX1) belongs to the okadaic acid (OA) group of lipophilic marine toxins produced by dinoflagellates of the genera Dinophysis and Prorocentrum. These toxins are notorious for causing Diarrhetic Shellfish Poisoning (DSP) in humans upon consumption of contaminated shellfish. The primary mechanism of action for DTX1 and its analogs is the potent inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), with a particularly high affinity for PP2A.[1][2][3][4] This inhibition disrupts numerous cellular signaling pathways, leading to the toxic effects observed.

The family of DTX1 analogs and derivatives is diverse, primarily arising from variations in methylation, acylation, and other modifications of the parent okadaic acid structure. Understanding the structure-activity relationships within this family is crucial for toxicology, pharmacology, and the development of potential therapeutic agents.

Quantitative Data on this compound and its Analogs

The biological activity of DTX1 and its principal analogs is often quantified through measurements of their inhibitory potency against protein phosphatase 2A (PP2A) and their toxicity in animal models. The following tables summarize key quantitative data from the scientific literature.

Table 1: In Vitro Activity of this compound and Analogs against Protein Phosphatase 2A (PP2A)

| Compound | IC50 (nM) for PP2A Inhibition | Relative Potency (OA = 1.0) | Reference(s) |

| Okadaic Acid (OA) | 0.14 | 1.0 | [1] |

| This compound (DTX1) | 0.09 - 0.104 | 1.56 - 1.6 | |

| Dinophysistoxin 2 (DTX2) | 0.45 | 0.3 | |

| Hydrolyzed DTX3 (7-O-palmitoyl-OA) | 0.135 | ~1.04 |

Table 2: Acute Toxicity of this compound and Analogs in Mice

| Compound | Route of Administration | LD50 (µg/kg body weight) | Reference(s) |

| Okadaic Acid (OA) | Intraperitoneal | 185.6 - 200 | |

| Oral | 1069 | ||

| This compound (DTX1) | Intraperitoneal | 150.4 - 160 | |

| Oral | 897 | ||

| Dinophysistoxin 2 (DTX2) | Intraperitoneal | Not specified in provided results | |

| Oral | Not specified in provided results |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of DTX1 and its analogs.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This colorimetric assay quantifies the inhibitory activity of toxins on PP2A.

Principle: The assay measures the inhibition of PP2A's ability to hydrolyze a substrate, p-nitrophenyl phosphate (B84403) (p-NPP), which produces a colored product, p-nitrophenol, detectable at 405 nm. The decrease in color intensity is proportional to the concentration of the inhibitor.

Materials:

-

Recombinant human PP2A (catalytic subunit, rhPP2Ac)

-

p-Nitrophenyl phosphate (p-NPP) substrate solution

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)

-

Toxin standards (OA, DTX1, DTX2, etc.)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of rhPP2Ac in the assay buffer. The final concentration should be optimized for a linear reaction rate.

-

Prepare a stock solution of p-NPP and dilute it to the final working concentration in the assay buffer.

-

Prepare serial dilutions of the toxin standards and sample extracts.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add 50 µL of either a toxin standard dilution, a sample extract, or the assay buffer (for the blank and no-inhibition controls).

-

Add 100 µL of the p-NPP substrate solution to each well.

-

Initiate the reaction by adding 100 µL of the rhPP2Ac enzyme solution to each well.

-

Seal the plate and incubate at 36-37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each toxin concentration relative to the no-inhibition control.

-

Plot the percentage of inhibition against the logarithm of the toxin concentration.

-

Determine the IC50 value (the concentration of toxin that causes 50% inhibition) from the dose-response curve using a suitable curve-fitting software.

-

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of toxins on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cell line (e.g., Neuro-2a, KB cells)

-

Cell culture medium and supplements

-

Toxin standards

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.1 N HCl in isopropanol, or DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Toxin Exposure:

-

Prepare serial dilutions of the toxin standards in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different toxin concentrations. Include a vehicle control (medium with the solvent used to dissolve the toxins).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Agitate the plate for a few minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each toxin concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the toxin concentration.

-

Determine the EC50 value (the concentration of toxin that causes a 50% reduction in cell viability) from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

Downstream Signaling Pathways of PP2A Inhibition

Inhibition of PP2A by DTX1 and its analogs leads to the hyperphosphorylation of numerous downstream protein substrates, dysregulating several critical signaling pathways.

Caption: PP2A inhibition by DTX1 leads to hyperactivation of pro-growth and survival pathways.

Experimental Workflow for Toxin Analysis from Shellfish

The following diagram illustrates a typical workflow for the extraction, identification, and quantification of DTX1 and its analogs from contaminated shellfish.

Caption: A generalized workflow for the analysis of Dinophysistoxins in shellfish samples.

Known Analogs and Derivatives of this compound

Beyond the primary analogs, several other derivatives of DTX1 have been identified, though they are generally found in lower concentrations.

-

Dinophysistoxin 3 (DTX3): This is not a single compound but a group of acylated derivatives of OA, DTX1, and DTX2. The acyl group is typically a fatty acid esterified at the C7-hydroxyl position. DTX3 is considered a metabolic product formed within shellfish. In the human digestive system, DTX3 can be hydrolyzed back to its more toxic parent compound.

-

7-Deoxy Analogs: Derivatives lacking the hydroxyl group at the C7 position have been identified.

-

Glycosylated Derivatives: 24-O-β-d-glycosides of okadaic acid and dinophysistoxins have also been discovered. The biological significance of this glycosylation is still under investigation.

-

Dihydrodinophysistoxin-1: A derivative of DTX1 that has also been found in shellfish.

The synthesis of these less common derivatives is complex and often relies on semi-synthetic approaches starting from the natural products. The biological activities of these minor analogs are an active area of research.

Conclusion

This compound and its analogs represent a significant class of marine biotoxins with potent biological activities. Their primary mechanism of action, the inhibition of protein phosphatases PP1 and PP2A, has profound effects on cellular signaling, leading to toxicity and potential for tumor promotion. This guide has provided a consolidated overview of the quantitative data, experimental protocols, and biological pathways associated with these compounds. The structured presentation of this information is intended to serve as a valuable resource for researchers and professionals working in the fields of toxicology, pharmacology, and drug discovery, facilitating further investigation into the complex roles of these fascinating molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental Basis for the High Oral Toxicity of this compound: A Comparative Study of DSP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biosynthesis of Dinophysistoxin-1 in Prorocentrum and Dinophysis Species

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinophysistoxin-1 (DTX1) is a potent marine biotoxin belonging to the okadaic acid (OA) group of polyethers. Produced by dinoflagellates of the genera Prorocentrum and Dinophysis, DTX1 is a causative agent of Diarrhetic Shellfish Poisoning (DSP), posing a significant threat to public health and aquaculture industries worldwide.[1][2] Beyond its toxicity, the unique mode of action of DTX1 as a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A) makes it a valuable tool in biomedical research for studying cellular processes and a potential lead compound in drug development.[3][4] This document provides a comprehensive technical overview of the biosynthesis of DTX1, detailing the current understanding of the biosynthetic pathway, the influence of environmental and nutritional factors on its production, and the experimental protocols employed in its study.

The Biosynthetic Pathway of Dinophysistoxin-1

DTX1 is structurally a 35-methyl derivative of okadaic acid (OA).[5] Both are complex polyketides, and their biosynthesis is believed to follow a pathway analogous to fatty acid synthesis, catalyzed by a Type I polyketide synthase (PKS). The dinoflagellate PKS is thought to be a large, modular, multifunctional enzyme. Isotopic labeling studies have revealed that the biosynthesis of the okadaic acid backbone starts with a glycolate (B3277807) unit, with the remainder of the carbon chain being constructed from acetate (B1210297) units. The complex structure of DTX1, featuring multiple spiroketals and fused ether rings, arises from unusual modifications during the polyketide chain assembly, including reductions, dehydrations, and carbon deletions.

The involvement of a hybrid Non-Ribosomal Peptide Synthase/Polyketide Synthase (NRPS/PKS) system has also been proposed, which could account for the structural complexity of these toxins.

Postulated Biosynthetic Pathway

The following diagram illustrates a postulated pathway for the biosynthesis of DSP toxins, including DTX1. This pathway begins with the synthesis of DTX-5b from acetate and glycolate, which is then converted through a series of intermediates to OA and DTX1. Light is suggested to play a role in triggering the transcription of the hybrid NRPS/PKS enzymes.

The Role of Associated Bacteria

An intriguing aspect of DTX1 biosynthesis is the potential involvement of symbiotic bacteria. Studies have identified a higher abundance of bacteria from the Roseobacter group in association with OA-producing Prorocentrum species compared to non-toxic species. Furthermore, analysis of PKS genes from toxic Prorocentrum cultures revealed sequences that appear to be of bacterial origin. This has led to the hypothesis that the dinoflagellates may not be the sole producers of these toxins, with associated bacteria potentially playing a role in the biosynthesis.

Factors Influencing DTX1 Production

The production of DTX1 and other DSP toxins by Prorocentrum and Dinophysis is not constant and is significantly influenced by a variety of environmental and nutritional factors. Toxin production is often inversely correlated with growth rate, with stressful conditions leading to higher cellular toxin quotas.

Quantitative Data on Toxin Production

The following tables summarize the quantitative effects of key physical and nutritional factors on OA and DTX1 production in various Prorocentrum species.

Table 1: Effect of Temperature on OA and DTX1 Production in Prorocentrum spp.

| Species | Temperature (°C) | Growth Rate (divisions/day) | OA (pg/cell) | DTX1 (pg/cell) | Reference |

| P. lima | 15 | - | Increased ~5x | Increased ~3x | |

| P. lima | 30 | - | Increased ~12x | Increased ~3x | |

| P. hoffmannianum | 23 | - | Highest cellular levels | - | |

| P. belizeanum | 18 | - | Highest cellular levels | - |

Table 2: Effect of Light Intensity on OA Production in Prorocentrum spp.

| Species | Light Intensity | Growth Rate | OA (pg/cell) | Reference |

| P. hoffmannianum | ~2000 lux | - | 53.75 | |

| P. belizeanum | 20 µE/m²/s | - | ~4 |

Table 3: Effect of Nitrogen and Phosphorus on OA and DTX1 Production

| Condition | Effect on Growth | Effect on Toxin Production | Reference |

| Low Nitrogen | Decreased | Increased cellular toxin levels | |

| Low Phosphorus | Decreased | Increased cellular toxin levels | |

| Ammonia as N source | Does not favor | Does not favor toxin production | |

| Nitrate as N source | Higher cell density | Higher OA production (25 pg/cell) |

Note: The exact quantitative values can vary significantly between different strains and experimental conditions.

Experimental Protocols

The study of DTX1 biosynthesis involves a multi-step process from culturing the dinoflagellates to the final analysis of the toxins.

General Experimental Workflow

The diagram below outlines a typical workflow for the investigation of DTX1 production in dinoflagellate cultures.

Dinoflagellate Culture

Prorocentrum and Dinophysis species are typically grown in standard marine algal culture media such as f/2 or L1 medium.

-

Culture Vessels: Sterile flasks or bottles are used.

-

Seawater: Filter-sterilized natural or artificial seawater is the base of the medium.

-

Nutrients: The medium is enriched with nutrients (nitrates, phosphates, silicates), trace metals, and vitamins.

-

Incubation Conditions: Cultures are maintained at a specific temperature (e.g., 18-25°C), salinity, and under a defined light:dark cycle (e.g., 12:12 or 16:8) with a controlled light intensity.

-

Monitoring: Cell density is monitored regularly using a microscope and a Sedgewick-Rafter counting chamber or similar methods.

Toxin Extraction

-

Cell Harvesting: Cells are harvested from the culture medium, typically by centrifugation at a low speed to pellet the cells.

-

Lysis and Extraction: The cell pellet is then extracted with an organic solvent, most commonly methanol. The mixture is often sonicated or vortexed to ensure complete cell lysis and extraction of the lipophilic toxins.

-

Clarification: The extract is clarified by centrifugation to remove cell debris. The resulting supernatant contains the crude toxin extract.

Toxin Detection and Quantification

LC-MS/MS is the gold standard for the unequivocal identification and quantification of DTX1.

-

Chromatographic Separation: The toxin extract is injected into a liquid chromatograph, where DTX1 is separated from other compounds on a C18 reversed-phase column. A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a modifier like formic acid or ammonium (B1175870) formate, is used for elution.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer. DTX1 is typically detected in negative ion mode. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. For DTX1, the transition from the deprotonated molecule [M-H]⁻ at m/z 817.5 to a characteristic fragment ion is often used.

-

Quantification: Quantification is achieved by comparing the peak area of DTX1 in the sample to a calibration curve generated using certified reference standards.

This is a bioassay used for screening samples for the presence of OA-group toxins based on their biological activity.

-

Principle: The assay measures the inhibition of the enzyme protein phosphatase 2A (PP2A) by the toxins.

-

Procedure: A substrate that is dephosphorylated by PP2A to produce a colored or fluorescent product is used. The sample extract is incubated with the enzyme and substrate. The presence of DTX1 or OA will inhibit the enzyme, leading to a reduced signal compared to a control.

-

Application: PPIA is a useful tool for initial screening of a large number of samples for DSP-like bioactivity. However, it is not specific to DTX1 and positive results require confirmation by a chemical method like LC-MS/MS.

Molecular Biology Techniques

While the complete genetic basis for DTX1 production remains elusive due to the large and complex genomes of dinoflagellates, molecular techniques are employed to investigate the genes involved.

Identification of Polyketide Synthase (PKS) Genes

-

Degenerate PCR: Degenerate primers targeting conserved domains of Type I PKS genes (e.g., the β-ketosynthase domain) are used to amplify PKS gene fragments from the DNA or cDNA of Prorocentrum and Dinophysis.

-

Sequencing and Analysis: The amplified PCR products are cloned and sequenced. The resulting sequences are then analyzed using bioinformatics tools to determine their similarity to known PKS genes from other organisms.

Quantitative Real-Time PCR (qPCR)

qPCR assays can be developed to detect and quantify specific toxin-producing dinoflagellate species in environmental samples.

-

Target Genes: These assays typically target ribosomal RNA (rRNA) genes (e.g., 5.8S, 28S, or ITS regions) which are present in high copy numbers and have species-specific sequences.

-

Assay Design: Species-specific primers and fluorescently labeled probes are designed.

-

Quantification: The number of target organisms in a sample can be estimated by comparing the amplification signal to a standard curve generated from a known number of cells or a plasmid containing the target sequence.

Conclusion and Future Perspectives

The biosynthesis of Dinophysistoxin-1 in Prorocentrum and Dinophysis species is a complex process governed by a Type I PKS pathway, with significant modulation by environmental and nutritional factors. While substantial progress has been made in understanding the building blocks of the toxin and the conditions that favor its production, the complete genetic and enzymatic machinery remains to be fully elucidated. The large and complex nature of dinoflagellate genomes presents a significant challenge.

Future research, leveraging advancements in long-read sequencing technologies, transcriptomics, and proteomics, will be crucial to identify the complete DTX1 biosynthesis gene cluster and characterize the enzymes involved. A deeper understanding of the regulatory networks that control toxin production in response to environmental cues will not only aid in predicting and mitigating harmful algal blooms but also unlock the potential for biotechnological production of these valuable molecules for research and therapeutic applications. The potential role of symbiotic bacteria in toxin biosynthesis is another exciting avenue that warrants further investigation.

References

- 1. Frontiers | Diarrhetic shellfish toxins production appears to be driven by photosynthesis and phosphate–revealed by different light-adapted strains of Prorocentrum lima complex and P. caipirignum [frontiersin.org]

- 2. The Mechanism of Diarrhetic Shellfish Poisoning Toxin Production in Prorocentrum spp.: Physiological and Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | High Value Phycotoxins From the Dinoflagellate Prorocentrum [frontiersin.org]

- 5. Biosynthesis and Molecular Genetics of Polyketides in Marine Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Factors Influencing Dinophysistoxin-1 Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinophysistoxin-1 (DTX-1) is a potent lipophilic marine biotoxin belonging to the okadaic acid (OA) group of toxins. Produced by certain species of dinoflagellates, primarily within the genus Dinophysis, DTX-1 is a significant concern for public health due to its accumulation in shellfish, leading to Diarrhetic Shellfish Poisoning (DSP).[1][2] Beyond its role in seafood safety, the potent biological activity of DTX-1, specifically its inhibition of protein phosphatases 1 and 2A, makes it a molecule of interest in pharmacological research and drug development.[3][4] Understanding the environmental factors that regulate DTX-1 production is crucial for predicting harmful algal blooms, ensuring seafood safety, and harnessing its potential biotechnological applications. This technical guide provides a comprehensive overview of the key environmental drivers influencing DTX-1 synthesis, detailed experimental protocols for its study, and an exploration of the underlying biosynthetic pathways.

Key Environmental Factors Influencing DTX-1 Production

The production of DTX-1 by Dinophysis species is not constant and is influenced by a variety of environmental factors. These factors can affect the growth rate of the dinoflagellate as well as the intracellular toxin quota.

Temperature

Sea temperature is a critical environmental factor that influences the distribution, growth, and toxin content of Dinophysis species.[5] Generally, plankton growth rates, including those of Dinophysis, increase with temperature within a certain optimal range. Studies on Dinophysis acuminata have shown that higher growth rates and maximum toxin production occur at temperatures between 18 and 24 °C.

Light

Light is essential for the photosynthetic activity of mixotrophic dinoflagellates like Dinophysis and, consequently, for their growth and toxin production. While light is a prerequisite, the specific intensity and quality can have nuanced effects on DTX-1 synthesis. The light spectral composition can also influence the expression of light-dependent genes in photosynthetic organisms, which may have downstream effects on metabolic processes including toxin production.

Salinity

Salinity is another important environmental variable that can modulate the physiological processes of marine dinoflagellates. While some studies have investigated the impact of salinity on other dinoflagellate toxins, specific quantitative data on the direct effect of a range of salinities on DTX-1 production in Dinophysis species requires further research.

Nutrients

The availability of inorganic nutrients, particularly nitrogen (N) and phosphorus (P), plays a significant role in the growth and toxin production of Dinophysis. The ratio of these nutrients can also influence phytoplankton community composition and succession. Some studies suggest that toxin production in certain dinoflagellates may be enhanced under nutrient-limited conditions, possibly as a defense mechanism or a shift in metabolic priorities. For instance, in some microalgae, the toxin quota, which is the amount of toxin per cell, has been observed to increase under nitrogen-limited conditions.

Quantitative Data on DTX-1 Production

The following tables summarize quantitative data from various studies on the influence of environmental factors on DTX-1 production in Dinophysis species.

| Species | Temperature (°C) | Growth Rate (divisions day⁻¹) | DTX-1 Cellular Quota (pg cell⁻¹) | Reference |

| Dinophysis acuminata | 18-24 | Higher growth rates observed | Maximum toxin production observed | |

| Dinophysis norvegica | 12.5 | Max: 0.56 | 0.5 - 1.2 |

Table 1: Effect of Temperature on DTX-1 Production. This table illustrates the optimal temperature ranges for growth and toxin production in different Dinophysis species.

| Species | Light Intensity (µmol photons m⁻² s⁻¹) | Culture Conditions | DTX-1 Concentration (fg cell⁻¹) | Reference |

| Dinophysis acuminata | 300 | High light, f/2-Si medium | 203.3 |

Table 2: Effect of Light Intensity on DTX-1 Production. This table shows the DTX-1 concentration in Dinophysis acuminata under specific high-light conditions.

| Species | Nutrient Conditions | DTX-1 Content (pg cell⁻¹) | Notes | Reference |

| Dinophysis caudata | Not specified | <76.3 (total OA and DTX-1) | Field observation | |

| Dinophysis tripos | Fed Myrionecta rubra | 1.83 ng mL⁻¹ (in culture) | Active toxin production confirmed | |

| Dinophysis acuminata | Field bloom | 2.54 (OA) and 4.04 (DTX-1) | Northwest Yellow Sea | |

| Dinophysis acuminata | Batch culture | 2.5 - 4.8 | Fed Myrionecta rubra |

Table 3: DTX-1 Production under Various Nutrient and Culture Conditions. This table provides a summary of DTX-1 content in different Dinophysis species under field and laboratory conditions.

Experimental Protocols

Culturing Dinophysis Species

Culturing Dinophysis has historically been challenging due to their mixotrophic nature, requiring live prey. A common method involves a three-tiered culture system.

Protocol for Culturing Dinophysis:

-

Prey Culture: The ciliate Mesodinium rubrum is cultured with the cryptophyte Teleaulax amphioxeia.

-

Culture Medium: A modified f/2 medium is often used, with adjusted concentrations of nitrate, phosphate, metals, and vitamins in natural seawater. Salinity is typically adjusted to around 30 psu.

-

Incubation Conditions: Cultures are maintained at a specific temperature (e.g., 18°C) and under a controlled light-dark cycle (e.g., 12:12 h L:D) with a specific irradiance (e.g., 100–150 µmol photons m⁻² s⁻¹).

-

Dinophysis Culture: Dinophysis cells are introduced into the Mesodinium rubrum culture. Dinophysis feeds on the ciliates, which have in turn fed on the cryptophytes.

Toxin Extraction and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for the identification and quantification of DTX-1.

Protocol for DTX-1 Extraction and LC-MS/MS Analysis:

-

Cell Harvesting: Dinophysis cells are harvested from the culture, for example, by passing the culture through a sieve (e.g., 20 µm Nitex) to separate them from their prey.

-

Extraction: The cell pellet is extracted with a solvent, typically methanol.

-

LC Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Chromatographic separation is achieved using a C18 column with a gradient elution of a mobile phase consisting of acetonitrile (B52724) and water with additives like formic acid and ammonium (B1175870) formate.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in negative mode is commonly used. The detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor to product ion transitions for DTX-1 (e.g., m/z 817.5 -> 255.2).

-

Quantification: Quantification is performed using an external calibration curve with certified reference standards of DTX-1.

Biosynthetic Pathways and Signaling

DTX-1 is a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The biosynthesis of polyketides is similar to fatty acid synthesis, involving the sequential condensation of small carboxylic acid units.

The core structure of DTX-1 is assembled by a type I PKS. Type I PKSs are large, modular enzymes where each module is responsible for one round of chain elongation and modification. The basic domains within a PKS module include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Additional domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) can modify the growing polyketide chain.